molecular formula C7H15N3O2 B13516270 3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide

3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide

Cat. No.: B13516270
M. Wt: 173.21 g/mol
InChI Key: IDDYCTWWKHJJEF-UHFFFAOYSA-N
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Description

3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide is an organic compound with a complex structure that includes both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide can be compared with other similar compounds, such as:

  • 3-(methylamino)-N-[(ethylcarbamoyl)methyl]propanamide
  • 3-(ethylamino)-N-[(methylcarbamoyl)methyl]propanamide
  • 3-(methylamino)-N-[(methylcarbamoyl)ethyl]propanamide

These compounds share similar structural features but differ in the specific substituents attached to the core structure

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide

InChI

InChI=1S/C7H15N3O2/c1-8-4-3-6(11)10-5-7(12)9-2/h8H,3-5H2,1-2H3,(H,9,12)(H,10,11)

InChI Key

IDDYCTWWKHJJEF-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)NCC(=O)NC

Origin of Product

United States

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